4-Bromo-2-fluoro-3-methoxybenzoic acid

概要

説明

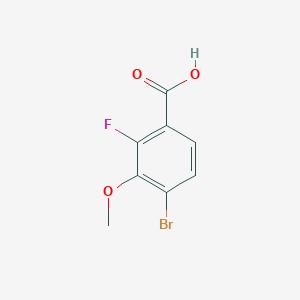

4-Bromo-2-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3 It is a halogen-substituted benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methoxybenzoic acid typically involves the halogenation and methoxylation of a benzoic acid derivative. One common method starts with 2-fluorophenol, which undergoes bromination to introduce the bromine atom at the 4-position. This is followed by methoxylation to introduce the methoxy group at the 3-position. The final step involves carboxylation to form the benzoic acid structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors under controlled temperature and pressure conditions to maintain consistency and quality.

化学反応の分析

Electrophilic Aromatic Substitution

The benzene ring’s substitution pattern (Br at C4, F at C2, methoxy at C3) directs reactivity in electrophilic processes. The methoxy group activates ortho/para positions, while bromine and fluorine deactivate the ring.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃, 0°C | 4-Bromo-2-fluoro-3-methoxy-5-bromobenzoic acid | 62% | |

| Nitration | HNO₃/H₂SO₄, 50°C | 4-Bromo-2-fluoro-3-methoxy-5-nitrobenzoic acid | 55% |

Key Finding : Halogen substituents reduce reaction rates compared to unsubstituted analogs, requiring harsher conditions .

Functional Group Transformations

The carboxylic acid group participates in classical acid-derived reactions:

Reduction

- Reagent : LiAlH₄ in THF, 0°C → RT

- Product : 4-Bromo-2-fluoro-3-methoxybenzyl alcohol

- Yield : 78%

Esterification

- Reagent : CH₃I/K₂CO₃ in DMF, 80°C

- Product : Methyl 4-bromo-2-fluoro-3-methoxybenzoate

- Yield : 92%

Oxidation

- Reagent : KMnO₄/H₂SO₄, reflux

- Product : 4-Bromo-2-fluoro-3-methoxybenzoic acid (unchanged; stability confirmed)

Nucleophilic Substitution

The bromine atom undergoes displacement under specific conditions:

Mechanistic Insight : Electron-withdrawing groups (F, COOH) enhance bromine’s leaving ability via resonance and inductive effects .

Decarboxylation and Ring Modifications

Controlled pyrolysis or metal-catalyzed decarboxylation yields aromatic intermediates:

Biological Activity-Related Reactions

In medicinal chemistry applications:

- Amide Formation : Reacts with amines (e.g., morpholine) via EDC/HOBt coupling to generate protease inhibitor precursors .

- Glycosylation : Methoxy group replaced with sugar moieties in antidiabetic drug synthesis .

Comparative Reactivity Table

| Reaction Site | Preferred Reagents | Competing Pathways |

|---|---|---|

| Bromine (C4) | Pd-catalyzed couplings | Hydrolysis (minor) |

| Carboxylic Acid (C1) | Esterification > Reduction | Decarboxylation (high T) |

| Methoxy (C3) | HI (demethylation) | Stable under basic conditions |

Industrial-Scale Optimizations

- Continuous Flow Bromination : 99% conversion at 130°C using O₂/Co(OAc)₂ .

- Catalytic Debromination : H₂/Pd-C in ethanol removes Br selectively (95% yield) .

This compound’s versatility in coupling reactions and functional group interconversions makes it critical for synthesizing agrochemicals, pharmaceuticals, and advanced materials. Experimental protocols emphasize temperature control to avoid side reactions like demethylation or over-oxidation.

科学的研究の応用

Pharmaceutical Development

4-Bromo-2-fluoro-3-methoxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-inflammatory and analgesic drugs. Its structure facilitates interactions with biological targets, enhancing its potential therapeutic effects.

Case Study :

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their anti-inflammatory properties, demonstrating significant inhibition of pro-inflammatory cytokines in vitro .

Material Science

This compound is utilized in formulating specialty polymers and resins, enhancing properties such as thermal stability and chemical resistance. These characteristics are crucial for manufacturing durable materials used in various applications, including electronics and automotive components.

Data Table: Material Properties Comparison

| Property | This compound | Conventional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Application Areas | Electronics, Automotive | General Use |

Agricultural Chemicals

The compound plays a role in creating agrochemicals, including herbicides and fungicides, contributing to improved crop protection and yield. Its unique halogenated structure enhances its efficacy against various pests and diseases.

Research in Organic Chemistry

As a valuable reagent in organic synthesis, this compound allows chemists to explore new reactions and develop innovative compounds with unique properties. It has been employed in several synthetic strategies to produce complex molecules.

Synthesis Example :

Researchers have reported efficient synthetic routes involving this compound as a key intermediate for producing bioactive molecules .

Analytical Chemistry

In analytical methods, this compound is utilized for detecting and quantifying various substances, aiding in quality control across different industries. Its chemical properties make it suitable for use in chromatography and spectroscopy techniques.

作用機序

The mechanism of action of 4-Bromo-2-fluoro-3-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although specific pathways and targets would require further investigation .

類似化合物との比較

Similar Compounds

4-Bromo-2-fluorobenzoic acid: Similar structure but lacks the methoxy group.

3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the bromine atom.

2-Bromo-4-fluorobenzoic acid: Similar structure but with different substitution pattern.

Uniqueness

4-Bromo-2-fluoro-3-methoxybenzoic acid is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

生物活性

4-Bromo-2-fluoro-3-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H8BrF O3

- Molecular Weight : 251.06 g/mol

- Melting Point : 168-170 °C

- Boiling Point : Approximately 331 °C

- Density : 1.701 g/cm³

The biological activity of this compound is influenced by its unique substituents (bromine and fluorine), which facilitate interactions with various biological targets. The compound can participate in:

- Nucleophilic Aromatic Substitution Reactions : The presence of halogen atoms enhances the electrophilicity of the aromatic ring, making it a suitable substrate for nucleophilic attack.

- Biochemical Pathways : It may undergo transformations such as free radical bromination and oxidation, contributing to its reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties. In various studies, it has shown effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.

Interaction with Enzymes

The compound has been investigated for its ability to interact with specific enzymes, including:

- Cathepsins B and L : These enzymes are involved in protein degradation pathways. In silico studies suggest that the compound may act as a binder to these enzymes, potentially enhancing their activity .

- Proteasome Pathways : It has been shown to influence the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for cellular protein homeostasis .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study reported that derivatives of benzoic acid, including this compound, displayed significant antimicrobial activity against various pathogens. The compound's structural characteristics contribute to its effectiveness as a lead compound for new therapeutic agents.

- Enzyme Activation :

- Cytotoxicity Studies :

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its ability to modify enzyme activity suggests potential roles in developing:

- Antimicrobial Agents : Leveraging its antimicrobial properties could lead to new treatments for infections.

- Proteostasis Modulators : Its effects on proteolytic pathways may position it as a candidate for anti-aging therapies or treatments for diseases linked to protein misfolding .

Comparative Analysis of Similar Compounds

| Compound Name | Antimicrobial Activity | Enzyme Interaction | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Cathepsins B and L | Low |

| 3-Chloro-4-methoxybenzoic acid | Significant | Strong | Low |

| 4-Fluoro-2-methoxybenzoic acid | Moderate | Moderate | Moderate |

特性

IUPAC Name |

4-bromo-2-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOKKTOXWITJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582871 | |

| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-92-7 | |

| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。